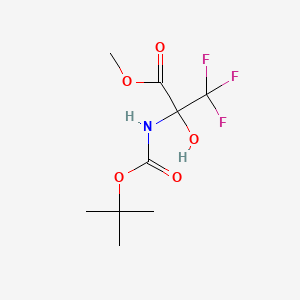

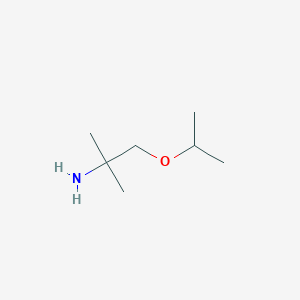

Propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

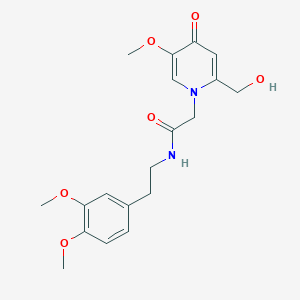

“Propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester” is a complex organic compound. It is also known as Boc-Dap-OH . The empirical formula of this compound is C8H16N2O4 .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate, was synthesized using a reduction method with sodium borohydride in methanol at -40°C . The erythro isomer was then converted into its threo form using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, solubility, and more. For instance, Boc-Dap-OH, a similar compound, has a molecular weight of 204.22 and a melting point of 210 °C (dec.) .Aplicaciones Científicas De Investigación

1. Synthesis of Pyrrolo[2,1-a]isoquinolines

Propionic acid derivatives have been employed in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, facilitating the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines. This synthesis involves various derivatives of propionic acid, indicating its utility in complex organic syntheses (Garcia et al., 2006).

2. Directed Hydrogenation of Cyclopentenes

The propionic acid derivative, specifically N-tert-butoxycarbonylamino-, has been used in the highly selective directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters. This process yields single diastereomers of corresponding cyclopentanecarboxylic acid methyl esters, demonstrating the compound's utility in achieving chemical specificity (Smith et al., 2001).

3. Structural Characterization of Peptides

The structural characterization of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, a systematic name for a specific derivative of propionic acid, has been conducted using single-crystal X-ray diffraction and density functional theory calculations. The study provides insights into the conformation of peptide chains, aiding in the understanding of peptide structure and dynamics (Ejsmont et al., 2007).

4. Lubricating Base Oil Synthesis

Propionic acid derivatives have been used in the synthesis of antioxidant-modified esters, which are potential candidates for lubricating base oil. The synthesized esters, characterized using various analytical techniques, demonstrate excellent thermal oxidation stability and good antioxidation properties (Jing, 2012).

Propiedades

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO5/c1-7(2,3)18-6(15)13-8(16,5(14)17-4)9(10,11)12/h16H,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIDZFBWGGFCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2-tert-butoxycarbonylamino-3,3,3-trifluoro-2-hydroxy-, methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)